molecular formula C18H15N3O B7548153 N-(1H-indol-6-yl)-1-methyl-1H-indole-3-carboxamide

N-(1H-indol-6-yl)-1-methyl-1H-indole-3-carboxamide

Cat. No.: B7548153
M. Wt: 289.3 g/mol
InChI Key: JQFBIBWDPWZRBO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-6-yl)-1-methyl-1H-indole-3-carboxamide typically involves the formation of the indole ring system followed by functionalization at specific positions. One common method involves the cyclization of N-aryl enamines using transition metal catalysis. For instance, the oxidative cyclization of N-aryl enamines can be achieved using palladium or copper catalysts . Another approach involves the use of diazo compounds and N-alkylanilines with rhodium or copper catalysis to form N-alkylindole-2-carboxylates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial for efficient production. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-6-yl)-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce indole-3-methylamine derivatives.

Scientific Research Applications

N-(1H-indol-6-yl)-1-methyl-1H-indole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes. The compound can bind to active sites of enzymes, blocking their activity, or interact with receptors to modulate signaling pathways . The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

N-(1H-indol-6-yl)-1-methyl-1H-indole-3-carboxamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(1H-indol-6-yl)-1-methylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c1-21-11-15(14-4-2-3-5-17(14)21)18(22)20-13-7-6-12-8-9-19-16(12)10-13/h2-11,19H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFBIBWDPWZRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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